

# Application Notes & Protocols: Preclinical Assessment of Novel Therapeutic Agents in SCID Mouse Models

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## Compound of Interest

Compound Name: *Dpc 963*

Cat. No.: *B1670920*

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Disclaimer: Initial analysis of the query "INE963 for treating severe combined immunodeficient mouse models" revealed a misattribution. Publicly available scientific literature identifies INE963 as a potent, clinical-stage antimalarial agent developed by Novartis.[1][2][3][4] It is not associated with Tribbles homolog 1 (TRIB1) degradation or cancer therapy. The use of Severe Combined Immunodeficient (SCID) mice in the context of INE963 has been to create a "humanized" model susceptible to the human malaria parasite, *Plasmodium falciparum*, by engrafting human red blood cells.[1][3][5]

This document will address the distinct components of the user's interest:

- Part 1: INE963 Application in a Humanized SCID Mouse Model for Malaria. This section provides an overview and protocols based on the available preclinical data for INE963 as an antimalarial.
- Part 2: TRIB1 as a Therapeutic Target in Acute Myeloid Leukemia (AML) Using SCID Mouse Models. This section details the role of TRIB1 in AML and provides protocols for evaluating potential TRIB1-targeting therapies using patient-derived xenograft (PDX) models in immunodeficient mice.

## Part 1: INE963 for Antimalarial Efficacy Testing in a *P. falciparum* Humanized SCID Mouse Model

Audience: Researchers in infectious disease, parasitology, and drug development.

Introduction: INE963 is a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative with potent, fast-acting blood-stage antimalarial activity.<sup>[1][6]</sup> It exhibits single-digit nanomolar efficacy against both drug-sensitive and resistant *P. falciparum* strains and demonstrates a high barrier to resistance.<sup>[1][7]</sup> Preclinical evaluation of such compounds requires an in vivo model that can sustain the growth of the human-specific parasite *P. falciparum*. The humanized SCID mouse model, engrafted with human erythrocytes, serves as a critical platform for assessing the therapeutic efficacy of novel antimalarials like INE963.<sup>[1][3]</sup>

## Data Presentation: Preclinical Efficacy of INE963

The following tables summarize the reported preclinical data for INE963.

Table 1: In Vitro Potency of INE963 against Plasmodium Strains

Parasite Strain	Assay Type	EC <sub>50</sub> Value (nM)	Source
<b>P. falciparum 3D7</b>	<b>Blood-Stage Growth Inhibition</b>	<b>3.0 - 6.0</b>	<b>[1]</b>
P. falciparum Clinical Isolates	Blood-Stage Growth Inhibition	0.5 - 15	[1]

| P. vivax Clinical Isolates | Blood-Stage Growth Inhibition | 0.01 - 7.0 |[1] |

Table 2: In Vivo Efficacy of INE963 in the Humanized SCID Mouse Model

Mouse Model	Compound	Dosing Regimen	Efficacy Endpoint	Result	Source
<b>P. falciparum (3D7)-infected humanized SCID mice</b>	<b>INE963</b>	<b>Single Oral Dose, 15 mg/kg</b>	<b>Parasitemia Reduction (Day 5)</b>	<b>&gt;99.9% reduction vs. control</b>	<b>[7]</b>

| *P. falciparum* (3D7)-infected humanized SCID mice | INE963 | Single Oral Dose, 30 mg/kg | Curative | Fully curative, durable parasite control (>60 days) |[1][3][7] |

## Experimental Protocols

### Protocol 1: Establishment of the *P. falciparum* Humanized SCID Mouse Model

This protocol describes the method for creating mice capable of supporting *P. falciparum* infection.

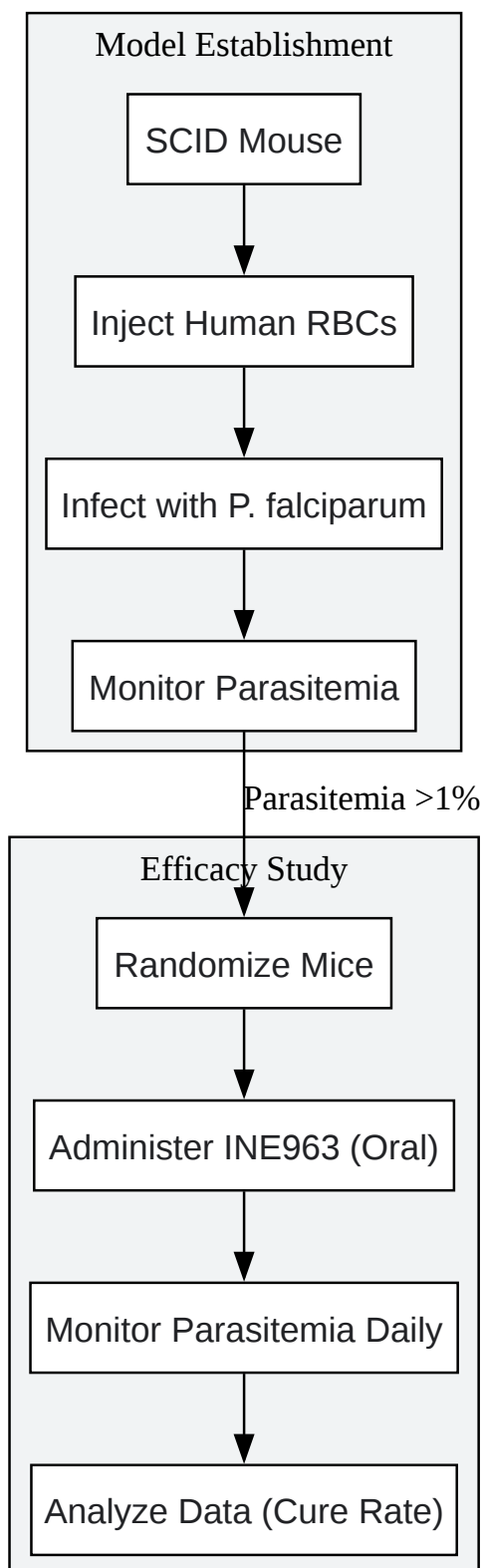
- Animal Model: Use female SCID mice, 6-8 weeks of age.
- Human Erythrocyte Preparation: Obtain human red blood cells (RBCs) from a healthy donor (O+). Wash the RBCs three times with RPMI-1640 medium to remove plasma and buffy coat.
- Engraftment:
  - Administer 0.2 mL of an anti-asialo GM1 antibody solution intraperitoneally (i.p.) to deplete murine natural killer (NK) cells.
  - 24 hours later, inject 1 mL of washed human RBCs (50% hematocrit) i.p.
  - Continue to supplement with 0.5-1.0 mL of human RBCs every 2-3 days to maintain a stable level of human erythrocytes in circulation.
- Parasite Infection:
  - Once human chimerism reaches >20%, infect the mice by i.p. injection of *P. falciparum* (e.g., 3D7 strain) parasitized RBCs (e.g.,  $1 \times 10^7$  parasites).
- Monitoring: Monitor parasitemia daily via flow cytometry or microscopic analysis of Giemsa-stained thin blood smears.[1]

### Protocol 2: In Vivo Antimalarial Efficacy Study

This protocol details the evaluation of INE963 efficacy in the established model.

- **Group Allocation:** Once parasitemia reaches a target level (e.g., 1-2%), randomize mice into treatment and vehicle control groups.
- **Compound Formulation:** Prepare INE963 in a suitable vehicle for oral gavage (e.g., a suspension in 0.5% hydroxypropyl methylcellulose, 0.5% Tween-80 in water).
- **Drug Administration:**
  - Administer a single oral dose of INE963 (e.g., 15 mg/kg or 30 mg/kg) to the treatment group.[\[1\]](#)[\[7\]](#)
  - Administer an equivalent volume of vehicle to the control group.
- **Efficacy Assessment:**
  - Collect a small volume of blood daily from the tail vein.
  - Measure the percentage of parasitized human RBCs using flow cytometry with a DNA-staining dye (e.g., SYTO 61 or Hoechst) or by manual counting of Giemsa-stained smears.
  - Monitor the mice for up to 60 days post-treatment to confirm parasite clearance and assess for any recrudescence.[\[7\]](#)
- **Data Analysis:** Calculate the percent reduction in parasitemia relative to the vehicle control group at specified time points. A curative dose is one that clears the infection with no reappearance of parasites for the duration of the study.

## Visualization of Experimental Workflow



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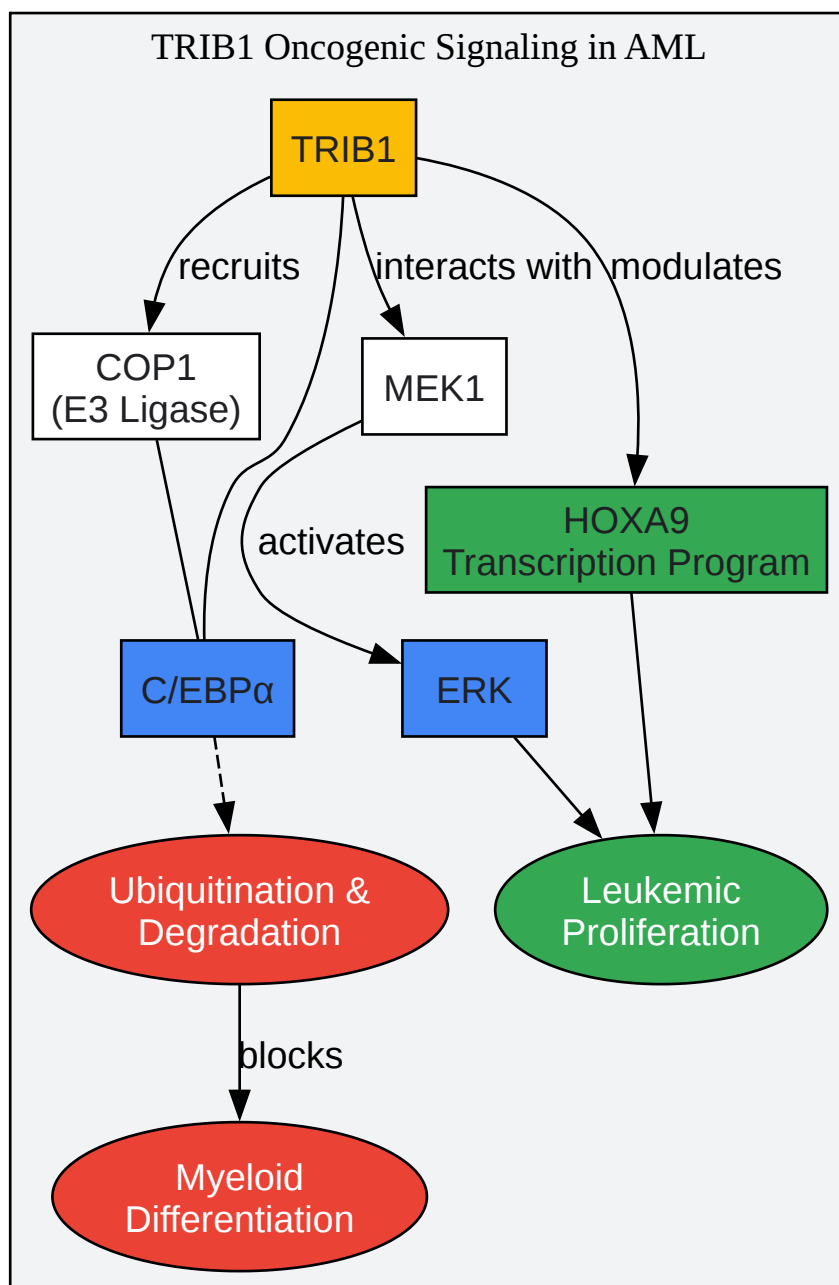
Workflow for INE963 antimalarial efficacy testing.

## Part 2: TRIB1 as a Therapeutic Target in Acute Myeloid Leukemia (AML) SCID Mouse Models

Audience: Researchers in oncology, hematology, and drug development.

Introduction: Tribbles homolog 1 (TRIB1) is a pseudokinase that functions as a potent oncogene in AML.<sup>[8][9]</sup> It drives leukemogenesis through multiple mechanisms, primarily by acting as an adaptor protein. TRIB1 recruits the E3 ubiquitin ligase COP1 to the myeloid transcription factor C/EBP $\alpha$ , leading to C/EBP $\alpha$ 's degradation.<sup>[8][10]</sup> This blocks myeloid differentiation and promotes the proliferation of leukemic blasts. TRIB1 also enhances the MEK/ERK signaling pathway and modulates the transcriptional programs of key oncogenes like HOXA9.<sup>[8][9][11]</sup> Its overexpression is a negative prognostic factor, making it a compelling therapeutic target. Evaluating novel TRIB1 inhibitors or degraders requires robust preclinical models, such as patient-derived xenografts (PDX) in immunodeficient mice.<sup>[12]</sup>

### Signaling Pathway



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TRIB1 signaling pathways in Acute Myeloid Leukemia.

## Experimental Protocols

Protocol 3: Establishment of AML Patient-Derived Xenograft (PDX) Model

This protocol describes the engraftment of primary human AML cells into immunodeficient mice.

- Animal Model: Use highly immunodeficient mice such as NOD/SCID or NSG (NOD-scid gamma), which are deficient in T, B, and NK cells, providing a more permissive environment for human cell engraftment.[\[12\]](#)[\[13\]](#)
- Sample Collection: Obtain bone marrow aspirates or peripheral blood from AML patients with informed consent. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
- Engraftment:
  - Sublethally irradiate the recipient mice (e.g., 2 Gy) to facilitate engraftment.
  - Within 24 hours, inject 1-10 million primary human AML cells intravenously (i.v.) via the tail vein.
- Monitoring Engraftment:
  - At 4-6 weeks post-injection and every 2 weeks thereafter, collect peripheral blood or bone marrow.
  - Use flow cytometry to quantify the percentage of human CD45+ (hCD45+) cells to determine the level of engraftment. Characterize the leukemic blast population using myeloid markers (e.g., CD33, CD13, CD34).
  - Engraftment is considered successful when hCD45+ cells constitute >1% of total bone marrow cells.[\[12\]](#)

#### Protocol 4: Preclinical Efficacy Study of a TRIB1-Targeting Agent

This protocol details the evaluation of a hypothetical TRIB1 inhibitor or degrader in the AML PDX model.

- Expansion and Grouping: Once primary engraftment is confirmed, expand the AML cells by serially transplanting them into secondary recipient mice. When a sufficient cohort with stable



engraftment is established, randomize mice into treatment and vehicle control groups.[12]

- Drug Administration:
  - Administer the TRIB1-targeting agent via a clinically relevant route (e.g., oral gavage, i.p., or i.v.) at a predetermined dose and schedule.
  - Administer vehicle to the control group.
- Efficacy Assessment:
  - Leukemic Burden: Monitor the percentage of hCD45+ cells in peripheral blood weekly. Bioluminescence imaging can be used for sensitive, non-invasive monitoring if the PDX cells are transduced with a luciferase reporter gene.[12]
  - Pharmacodynamic (PD) Markers: At selected time points, sacrifice a subset of mice and harvest bone marrow or spleen.
    - Western Blot/Immunohistochemistry: Assess the levels of TRIB1 and its downstream target C/EBP $\alpha$  to confirm target engagement and degradation.
    - Flow Cytometry: Analyze changes in differentiation markers on the AML cell surface.
  - Survival: Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis) and record survival time.
- Data Analysis: Compare the leukemic burden (hCD45% or bioluminescence signal), PD marker levels, and median survival between the treatment and control groups to determine therapeutic efficacy.

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